3-(Dimethylamino)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWMBIBGQABHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275435 | |
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905821-42-3 | |
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance and Research Rationale for Cyclobutane Based Amino Alcohols
Cyclobutane-based amino alcohols, such as 3-(Dimethylamino)cyclobutan-1-ol (B1456704), represent a class of compounds with considerable potential in various scientific domains. The rigid and three-dimensional nature of the cyclobutane (B1203170) scaffold makes it an attractive motif in drug discovery. nih.gov By providing a well-defined sp3-rich backbone, these structures allow for precise spatial orientation of functional groups, a critical factor in designing molecules that can interact effectively with biological targets. nih.gov This "escape from flatland" is a significant driver in medicinal chemistry, moving away from planar aromatic rings to more complex three-dimensional structures. nih.gov
The presence of both an amino and a hydroxyl group on the cyclobutane ring, as seen in 1,3-amino alcohols, provides two key points for further chemical modification. mdpi.comresearchgate.net This dual functionality allows for the construction of more complex molecules and the introduction of diverse chemical properties. mdpi.com Chiral 1,3-amino alcohols and their derivatives, for instance, have found applications as organocatalysts and chiral auxiliaries in asymmetric synthesis. researchgate.net The 1,3-diamine motif, closely related to 1,3-amino alcohols, is also found in various natural products and is a key component of ligands for metal catalysts. mdpi.comresearchgate.net
An Overview of Strained Ring Systems in Organic Synthesis and Medicinal Chemistry
The cyclobutane (B1203170) ring is a classic example of a strained ring system. This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5° to approximately 88°, as well as from torsional strain due to eclipsing interactions between adjacent hydrogen atoms. wikipedia.orgnih.gov This inherent strain is not a liability but rather a powerful tool in organic synthesis. The potential energy stored within the strained ring can be released to drive a variety of chemical reactions, such as ring-opening and ring-expansion reactions. wikipedia.orgnih.gov This reactivity allows synthetic chemists to access a diverse range of molecular architectures that would be difficult to obtain through other means. bris.ac.uk
In medicinal chemistry, the unique puckered conformation of the cyclobutane ring offers distinct advantages. nih.govru.nl It can act as a bioisostere for other chemical groups, such as alkenes or larger cyclic systems, while offering improved metabolic stability and reduced planarity. ru.nl The defined three-dimensional structure of the cyclobutane core can also be used to rigidly position key pharmacophoric groups, thereby enhancing the binding affinity and selectivity of a drug candidate for its target. ru.nl
The Historical Context of Synthetic Approaches to Substituted Cyclobutanols
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection occurs at the carbon-nitrogen and carbon-oxygen bonds attached to the cyclobutane ring.
This retrosynthetic approach points to two primary starting materials: cyclobutanone and dimethylamine. The forward synthesis, therefore, involves the formation of a C-N bond and the reduction of a carbonyl group. This strategy is efficiently realized through reductive amination.
Carbonyl Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This one-pot reaction is widely utilized for its efficiency and mild reaction conditions. wikipedia.orglibretexts.org
Reductive Amination of Cyclobutanone with Dimethylamine
The most common and well-documented method for synthesizing this compound is the reductive amination of cyclobutanone with dimethylamine. The reaction proceeds through the nucleophilic addition of dimethylamine to the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced to the final amino alcohol product.
Role of Reducing Agents
The choice of reducing agent is critical for the selective reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄): A versatile and commonly used reducing agent, sodium borohydride is effective in reducing the iminium intermediate to the desired amine. youtube.com It is generally less reactive towards ketones, allowing for the selective reduction of the iminium ion. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for reductive amination because it is more selective for the reduction of the protonated imine (iminium ion) over the starting ketone or aldehyde. libretexts.orgmasterorganicchemistry.com Its reduced reactivity allows the reaction to be carried out in a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present simultaneously. wikipedia.org
Table 1: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Selectivity | Reactivity | pH Range |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Good | High | Wide |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent | Moderate | Acidic to Neutral |
Optimization of Reaction Conditions: Solvent Effects and pH Control
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.
Solvent: Methanol and ethanol (B145695) are the most frequently used solvents for this reaction as they effectively dissolve the reactants and are compatible with the reducing agents.
pH Control: Maintaining the reaction at a slightly acidic to neutral pH (around 6-7) is important. youtube.com This pH range is a compromise: it needs to be acidic enough to catalyze the formation of the iminium ion from the hemiaminal, but not so acidic that it protonates the amine, rendering it non-nucleophilic.
Stoichiometry: Utilizing an excess of the amine can help to drive the equilibrium towards the formation of the iminium ion, thus favoring the desired product.
Catalytic Hydrogenation Approaches for Amino Alcohol Synthesis
Catalytic hydrogenation represents an alternative, "greener" approach to reductive amination. wikipedia.org This method involves the reaction of the carbonyl compound and the amine with hydrogen gas in the presence of a metal catalyst.
Common catalysts for this transformation include palladium on carbon (Pd/C), platinum, or nickel. wikipedia.org The reaction can be performed under various conditions, including continuous flow systems at elevated pressures. This approach is highly scalable and generates minimal waste, making it an attractive option for industrial-scale synthesis.
Table 2: Overview of Synthetic Methodologies
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Reductive Amination | Cyclobutanone, Dimethylamine, NaBH₄ or NaBH₃CN | Methanol or Ethanol, 0-25 °C | Simple, high yield, mild conditions |
| Catalytic Hydrogenation | Cyclobutanone, Dimethylamine, H₂, Metal Catalyst (e.g., Pd/C) | Elevated pressure, continuous flow | Scalable, clean, high atom economy |
Stereoselective Synthesis of this compound and its Stereoisomers
The synthesis of specific stereoisomers of this compound, such as the cis and trans isomers, requires stereoselective synthetic methods. The puckered nature of the cyclobutane ring leads to the existence of these distinct stereoisomers.
Achieving stereoselectivity can be accomplished through several strategies:
Chiral Starting Materials: Utilizing enantiomerically pure starting materials can lead to the formation of a specific stereoisomer.
Chiral Catalysts: The use of chiral catalysts in hydrogenation or other reduction steps can induce asymmetry and favor the formation of one enantiomer over the other. mdpi.com
Diastereoselective Reductions: The reduction of a prochiral ketone intermediate can be influenced by the existing stereochemistry of a substituent on the cyclobutane ring, leading to a diastereoselective outcome.
For instance, the synthesis of specific diastereomers of related cyclobutane derivatives has been achieved through methods like the stereoselective aminohydroxylation of allylic carbamates. While not directly applied to this compound in the provided context, such strategies highlight the potential for controlling the stereochemical outcome in cyclobutane systems.
Enantioselective Reduction Strategies
The enantioselective reduction of a prochiral ketone, 3-(dimethylamino)cyclobutanone, is a key strategy for producing enantiomerically enriched this compound. Various catalytic systems have been explored to achieve high enantioselectivity.
One notable method involves the use of Noyori's asymmetric transfer hydrogenation conditions. For a similar substrate, benzocyclobutenone, this method, employing a RuCl(S,S)-Tsdpen catalyst, resulted in excellent yield (94%) and enantiomeric excess (97% ee). nih.gov The steric bulk of substituents on the cyclobutanone ring can significantly influence the enantioselectivity of the reduction. nih.gov
Another effective approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts. nih.gov For instance, the reduction of 2,2-dimethyl-3,3-diphenylcyclobutanone using an (S)-B-Me oxazaborolidine catalyst afforded the corresponding cyclobutanol (B46151) in 93% yield and 91% ee. nih.gov Chiral 1,3,2-oxazaborolidine Lewis acids have also been successfully applied in enantioselective photochemical cycloadditions, demonstrating their versatility. nih.gov
The choice of reducing agent and catalyst is crucial for achieving high enantioselectivity. While sodium borohydride is a common reducing agent, its use can sometimes lead to poor selectivity. nih.gov In contrast, bulkier hydride reagents like L-selectride, in combination with additives such as zinc chloride, have been shown to provide excellent diastereoselectivity ( >99:1) in the reduction of related α-keto esters. nih.gov
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| RuCl(S,S)-Tsdpen | Benzocyclobutenone | 94 | 97 | nih.gov |
| (S)-B-Me Oxazaborolidine | 2,2-dimethyl-3,3-diphenylcyclobutanone | 93 | 91 | nih.gov |
| L-selectride/ZnCl2 | α-keto ester | 96 | >99 (diastereoselectivity) | nih.gov |
Diastereoselective Control in Cyclobutane Formation
Achieving diastereoselective control is critical when multiple stereocenters are present or formed during the synthesis of substituted cyclobutanes. The inherent strain of the cyclobutane ring can be exploited to direct the stereochemical outcome of reactions. nih.gov
One strategy involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones or nitrosoarenes. This approach leads to the diastereoselective formation of multi-substituted cyclobutanes. Subsequent cleavage of the newly formed N–N or N–O bonds yields cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org
Another method utilizes the deprotonation of enantiopure (R,R)-1,2-dicyclohexyl-1,2-ethanediol 1-chloro-4-cyanobutylboronates with LDA, followed by treatment with anhydrous magnesium bromide. This sequence yields (R)-(trans-2-cyanocyclobutyl)boronic esters with high diastereomeric and enantiomeric purity. nih.gov The presence of a magnesium halide is essential for cyclobutane formation. nih.gov
Furthermore, a one-pot process merging boron-homologation and boron-allylation strategies has been developed for the highly diastereoselective synthesis of methylenecyclobutanes possessing a quaternary stereocenter. researchgate.net This method provides access to chiral unsaturated four-membered ring systems with excellent stereoisomeric ratios. researchgate.net
Application of Chiral Catalysts and Auxiliaries
The use of chiral catalysts and auxiliaries is fundamental to many enantioselective and diastereoselective syntheses of cyclobutane derivatives. A wide variety of chiral ligands and catalysts have been developed for these purposes.
Chiral ligands such as BINAP, DUPHOS, and various bis(oxazoline) ligands are commonly employed in transition metal-catalyzed reactions. google.com For example, nickel-catalyzed photochemical asymmetric [2+2] cycloadditions of α,β-unsaturated 2-acyl imidazoles with dienes have been achieved using chiral bisoxazoline ligands, producing cyclobutane products with good yields and high stereoselectivity. chinesechemsoc.org
Chiral auxiliaries, such as those derived from cis-1-aminoindan-2-ol, have also been instrumental in asymmetric synthesis. nih.gov These auxiliaries can direct the stereochemical course of reactions, leading to high diastereoselectivity. For instance, the reduction of α-keto esters attached to a chiral auxiliary derived from 1-arylsulfonamido-2-aminoindanols has been shown to proceed with excellent diastereoselectivity. nih.gov
The development of novel organocatalysts, such as bifunctional thioureas and squaramides derived from (+)-camphoric acid, has also expanded the toolbox for asymmetric synthesis of functionalized cyclobutanes. researchgate.net
Novel and Green Chemistry Synthetic Routes
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of transition metal-catalyzed cycloadditions and other green chemistry approaches.
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis offers powerful and efficient methods for constructing cyclobutane rings. Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under mild conditions, often where thermal Diels-Alder reactions fail. williams.edu These reactions have been shown to tolerate various functional groups and proceed with retention of stereochemistry. williams.edu
Photocatalytic asymmetric [2+2] cycloadditions represent a modern approach to synthesizing cyclobutane derivatives. chinesechemsoc.org These reactions, often catalyzed by nickel complexes with chiral ligands, can be switched between [2+2] and [4+2] cycloadditions by simply changing the reaction conditions from photochemical to thermal, offering a strategy for divergent synthesis. chinesechemsoc.org
Rhodium catalysts have also been employed in the enantioselective desymmetrization of cyclobutanones through C-C bond activation, leading to the formation of complex polycyclic structures. nih.gov
| Catalyst | Reaction Type | Key Features | Reference |
| Nickel(0) | Intramolecular [4+2] Cycloaddition | Mild conditions, tolerates various functional groups | williams.edu |
| Nickel/Chiral Bisoxazoline | Photochemical [2+2] Cycloaddition | High stereoselectivity, regiodivergent potential | chinesechemsoc.orgchinesechemsoc.org |
| Rhodium | Enantioselective C-C Bond Activation | Desymmetrization of cyclobutanones | nih.gov |
Sustainable Methodologies in Cyclobutane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of cyclobutane derivatives to reduce environmental impact and improve safety. nih.gov This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.
A notable example is the synthesis of cyclobutane-based hole-selective materials for perovskite solar cells using simple and green-chemistry-inspired protocols. nih.gov These methods aim to reduce costs and the use of hazardous substances. nih.gov
The development of one-pot syntheses, which combine multiple reaction steps into a single operation, is another key aspect of green chemistry. For instance, a one-pot diastereoselective synthesis of methylenecyclobutanes has been reported, starting from commercially available reagents. researchgate.net
Furthermore, the use of biocatalysis, such as enzymatic reductions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net While not yet widely reported specifically for this compound, the application of enzymes like carbonyl reductases for the asymmetric reduction of ketones is a promising area for future development. researchgate.net
Reactions Involving the Hydroxyl Group
The secondary alcohol moiety in this compound is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives through various reactions.
Derivatization via Esterification and Etherification
Esterification: The hydroxyl group of this compound can be readily converted into an ester. This transformation is commonly achieved through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a fundamental approach. cerritos.edumasterorganicchemistry.com More advanced methods provide milder conditions and greater control. For instance, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) facilitate ester formation at room temperature. orgsyn.org
A particularly relevant method for this class of compounds is the Mitsunobu reaction, which not only forms the ester but also proceeds with a predictable inversion of stereochemistry at the alcohol center. google.comrug.nl In a process described for a closely related analogue, cis-3-(dibenzylamino)cyclobutanol is treated with a carboxylic acid (e.g., p-nitrobenzoic acid), a phosphine (B1218219) reagent (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DIAD or DEAD). google.com This reaction yields the corresponding trans-ester, demonstrating a powerful method for controlling the diastereomeric outcome.
| Reaction Type | Reactants | Reagents | Product | Key Features |
| Mitsunobu Esterification | cis-3-(Dibenzylamino)cyclobutanol, p-Nitrobenzoic acid | Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD), THF | trans-3-(Dibenzylamino)cyclobutyl p-nitrobenzoate | Inversion of stereochemistry; High yield. google.com |
| DCC/DMAP Coupling | Carboxylic Acid, Alcohol | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | Ester | Mild, room temperature conditions. orgsyn.org |
| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester, Water | Equilibrium-driven; often requires excess alcohol. masterorganicchemistry.com |
Etherification: The synthesis of ethers from this compound can also be accomplished. While specific examples for this exact molecule are not prevalent, general methodologies for alcohol etherification are applicable. For instance, a cascade reaction involving iridium-catalyzed asymmetric allylic etherification has been used to generate chiral cyclobutane derivatives. nih.gov Another established method involves the reaction of an alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis), or the use of reagents like dimethyl sulfoxide (B87167) (DMSO) and potassium carbonate for specific etherifications. researchgate.net
Oxidation and Reduction Pathways of the Alcohol Moiety
Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 3-(Dimethylamino)cyclobutan-1-one. This is a standard transformation for secondary alcohols. byjus.com Strong oxidizing agents, such as chromic acid (typically generated in situ from sodium or potassium dichromate and sulfuric acid), can be used to effect this change. chemguide.co.uk The reaction progress is often indicated by a color change from the orange of the Cr(VI) species to the green of the resulting Cr(III) ion. chemguide.co.uk For substrates sensitive to harsh acidic conditions, milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective alternatives that can furnish the ketone in high yield. libretexts.org
| Reaction Type | Substrate | Reagent(s) | Product | Reference |
| Oxidation | Secondary Alcohol | Na₂Cr₂O₇ / H₂SO₄ | Ketone | byjus.com |
| Oxidation | Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | libretexts.org |
| Oxidation | Secondary Alcohol | Dess-Martin Periodinane (DMP) | Ketone | libretexts.org |
Reduction of the Ketone: While the alcohol moiety itself is not subject to reduction, the corresponding ketone, 3-(Dimethylamino)cyclobutan-1-one, can be readily reduced back to the alcohol. This reduction is highly stereoselective. Studies on the hydride reduction of 3-substituted cyclobutanones show a strong preference for forming the cis-alcohol, regardless of the steric bulk of the hydride reagent (e.g., LiAlH₄, LTBH). vub.ac.be The hydride preferentially attacks from the face opposite to the substituent (anti-facial attack), a selectivity driven by minimizing torsional strain, consistent with the Felkin-Ahn model. vub.ac.be This stereochemical control is crucial for synthesizing specific diastereomers of substituted cyclobutanols.
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group is inherently a poor leaving group. Therefore, nucleophilic substitution at this center requires its conversion into a more labile functionality. A common strategy is the formation of a sulfonate ester, such as a tosylate. Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. libretexts.org This reaction proceeds without altering the stereochemistry at the carbon center. libretexts.org
The resulting tosylate group is an excellent leaving group, analogous to a halide, and readily participates in SN2 reactions with a wide range of nucleophiles. researchgate.net For example, a tosylated cyclobutanol derivative can react with sodium azide (B81097) (NaN₃) to produce the corresponding azido-cyclobutane. google.com These substitution reactions typically occur with inversion of configuration, providing a reliable method for introducing new functional groups with stereochemical control. libretexts.org
| Step | Reaction | Reagents | Intermediate/Product | Key Features |
| 1. Activation | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(Dimethylamino)cyclobutyl tosylate | OH is converted to a good leaving group (-OTs); Retention of configuration. libretexts.org |
| 2. Substitution | Nucleophilic Attack | Sodium Azide (NaN₃) | 3-Azido-N,N-dimethylcyclobutanamine | SN2 reaction; Inversion of configuration. google.com |
Reactions Involving the Tertiary Amine Moiety
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center, enabling reactions with electrophiles.
Quaternization Reactions
The tertiary amine in this compound can undergo quaternization, a reaction also known as the Menshutkin reaction. tue.nl This process involves treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate, to form a quaternary ammonium (B1175870) salt. jcu.czresearchgate.netgoogle.com The reaction is a type of SN2 reaction where the nitrogen atom acts as the nucleophile. tue.nl
The reaction is often carried out neat or in a polar solvent, and can be exothermic. google.com The resulting quaternary ammonium salts have significantly different properties from the parent amine, including increased water solubility and a permanent positive charge.
| Alkylating Agent | Solvent | Product Type | Reference |
| Methyl Iodide | Acetonitrile | Quaternary Ammonium Iodide | nih.gov |
| n-Alkyl Bromide | Acetonitrile | Quaternary Ammonium Bromide | jcu.cz |
| Dimethyl Sulfate | None (neat) | Quaternary Ammonium Methyl Sulfate | google.com |
Electrophilic Aromatic Substitution (if applicable for derivatives)
While this compound itself is aliphatic, its derivatives containing an aromatic ring can undergo electrophilic aromatic substitution (EAS). A plausible synthetic route would first involve the etherification of the hydroxyl group to create a phenoxy derivative, for example, 3-(dimethylamino)-1-phenoxycyclobutane.
In this derivative, the alkoxy group attached to the benzene (B151609) ring is an activating, ortho, para-directing group. byjus.com This is because the oxygen atom can donate electron density into the aromatic ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. minia.edu.egmasterorganicchemistry.com Consequently, this phenyl ether derivative would readily react with electrophiles in standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), yielding predominantly a mixture of ortho- and para-substituted products. byjus.comlkouniv.ac.in
Coordination Chemistry with Metal Centers
The molecular structure of this compound features two potential coordination sites: the hydroxyl (-OH) group and the dimethylamino (-N(CH₃)₂) group. Both the oxygen and nitrogen atoms possess lone pairs of electrons, enabling them to act as ligands and form coordination complexes with various metal centers. The ability of a molecule to coordinate with metal ions is a foundational concept in coordination chemistry, influencing the compound's stability, reactivity, and potential applications in areas like catalysis and materials science. orientjchem.org
Cyclobutane Ring Reactivity and Transformations
The four-membered cyclobutane ring is characterized by significant ring strain, which makes it a reactive moiety susceptible to various chemical transformations. baranlab.org This inherent strain is a driving force for reactions that lead to more stable, less-strained structures. The reactivity of the cyclobutane ring in this compound is a key aspect of its chemistry, leading to a variety of ring-opening, expansion, and contraction products.
Ring-Opening Reactions via C-C Bond Cleavage
The cleavage of carbon-carbon (C-C) bonds in the strained cyclobutane ring is a prominent reaction pathway, often facilitated by transition metals or radical initiators. This process typically involves the β-carbon elimination of the cyclobutanol upon coordination of the alcohol moiety to a metal center. nih.gov
Transition metals, particularly palladium and manganese, are effective catalysts for the ring-opening of cyclobutanols. nih.govepa.gov These reactions proceed through the cleavage of a C(sp³)–C(sp³) bond, leading to the formation of functionalized acyclic compounds.
Manganese-Catalyzed Reactions: Manganese catalysis provides a powerful and economical method for the ring-opening of cyclobutanols under mild conditions. rsc.orgsioc-journal.cn Various manganese-catalyzed transformations have been reported, including:
Chlorination: Affords γ-chloro alkyl ketones with high regioselectivity. rsc.org
Fluorination: Provides access to γ-fluorinated ketones using an electrophilic fluorine source. sioc-journal.cn
Carbonylation: Generates 1,5-ketoesters through a radical-mediated pathway. researchgate.net
Cyanation and Ethynylation: Introduces a cyano or ethynyl (B1212043) group at the γ-position of ketones. nih.gov
Hydrazination: Produces alkyl hydrazines via C-C bond cleavage and radical addition. acs.org
These reactions tolerate a broad range of functional groups and provide synthetically useful yields. rsc.orgnih.gov The general mechanism involves the oxidative ring-opening of the cyclobutanol, creating a radical intermediate that then reacts with the desired functional group. nih.gov
| Reaction | Catalyst/Reagents | Product Type | Reference |
| Chlorination | Manganese catalyst | γ-chloro alkyl ketones | rsc.org |
| Fluorination | Mn(OAc)₂, PhIO, HF•Et₃N | γ-fluorinated ketones | sioc-journal.cn |
| Carbonylation | Manganese catalyst | 1,5-ketoesters | researchgate.net |
| Cyanation | Manganese catalyst | γ-cyano ketones | nih.gov |
| Hydrazination | Manganese promoter | Alkyl hydrazines | acs.org |
Palladium-Catalyzed Reactions: Palladium catalysts are also widely used for C-C bond activation in strained ring systems like cyclobutanes. chemrxiv.org Palladium-catalyzed ring-opening reactions of cyclobutanols can lead to various products, including γ-arylated ketones and polyketones. nih.govacs.org The process typically starts with the coordination of the cyclobutanol's hydroxyl group to the palladium center, followed by β-carbon elimination to open the strained ring. nih.gov This generates a palladium-alkyl intermediate that can undergo further reactions, such as C-C coupling. nih.govacs.org This methodology has been applied to the synthesis of novel polyketone materials through ring-opening polymerization of bifunctional cyclobutanol monomers. nih.govacs.org
Radical-mediated reactions offer an alternative route for the ring-opening of cyclobutanols, leading to γ-substituted ketones. epa.gov These reactions are often initiated by the generation of an alkoxy radical from the cyclobutanol's hydroxyl group. This radical can then undergo β-scission, cleaving a C-C bond in the cyclobutane ring to form an open-chain radical intermediate. This intermediate is then trapped by a radical acceptor to yield the final product. acs.org This pathway is central to many of the manganese-catalyzed reactions mentioned previously, which proceed via radical intermediates. researchgate.netnih.govacs.org For example, the manganese-promoted hydrazination of cyclobutanols involves the addition of an alkyl carbon radical, formed after ring opening, to an azodicarboxylate. acs.org Similarly, copper-catalyzed and visible-light-driven photoredox processes have been developed for the ring-opening and reconstruction of cyclobutanone derivatives, highlighting the versatility of radical-mediated pathways. nih.gov
The formal retro-[2+2] cycloaddition of cyclobutanols represents a unique transformation involving the cleavage of two C(sp³)–C(sp³) bonds. nih.gov This reaction has been observed in the presence of a palladium catalyst with a bulky biaryl phosphine ligand (JohnPhos). The process is thought to occur through a sequential cleavage of first a strained and then an unstrained C-C bond. nih.gov This transformation effectively breaks down the cyclobutanol into two smaller carbonyl-containing fragments, analogous to the reverse of a [2+2] cycloaddition. This reaction pathway underscores the potential of using the cyclobutanol moiety as a masked acetyl group that can be unveiled under specific catalytic conditions. nih.gov While retro-[3+2] cycloadditions are also known, they apply to different heterocyclic systems. nih.gov The ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, which proceeds via a formal [2+2] cycloaddition followed by a retro-[2+2] cycloreversion, also provides a conceptual link to this type of transformation, resulting in γ,δ-unsaturated aldehydes. nih.gov
Ring Expansion and Contraction Reactions
Beyond ring-opening, the strained cyclobutane ring can also undergo rearrangements that lead to either larger (ring expansion) or smaller (ring contraction) cyclic systems. These reactions are often driven by the relief of ring strain and the formation of more stable carbocation intermediates. etsu.eduyoutube.com
Ring Expansion: Ring expansion reactions of cyclobutane derivatives can lead to the formation of five-membered rings, such as cyclopentanes or cyclopentenes. ugent.be These rearrangements can be promoted by various catalysts and reaction conditions. For instance, palladium-catalyzed ring expansion of (1,3-butadienyl)cyclobutanols with aryl iodides produces (Z)-2-(3-aryl-1-propenyl)cyclopentanones. ugent.be The presence of functional groups on the cyclobutane ring, such as the hydroxyl and amino groups in this compound, can influence the course of these rearrangements.
Ring Contraction: Conversely, ring contraction reactions can transform a cyclobutane ring into a cyclopropane (B1198618) derivative. kyoto-u.ac.jprsc.org These reactions often proceed through a semi-pinacol type rearrangement, where a 1,2-bond migration occurs in an oxygen-containing intermediate. rsc.orgntu.ac.uk For a molecule like this compound, the formation of a carbocation adjacent to the ring could initiate a rearrangement where one of the ring's C-C bonds migrates, resulting in a contracted, three-membered ring. The driving force for such a reaction is typically the formation of a more stable carbocation or the relief of specific steric interactions. etsu.edu
Pericyclic Reactions of Cyclobutane Derivatives
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. numberanalytics.commsu.edu For cyclobutane derivatives, these reactions are of particular interest due to the inherent ring strain of the four-membered ring, which can be a significant driving force for certain transformations. masterorganicchemistry.comwikipedia.orglibretexts.org While specific pericyclic reactions involving this compound are not extensively documented, the reactivity of the cyclobutane scaffold allows for theoretical exploration of its potential in this area.
Two major types of pericyclic reactions relevant to the cyclobutane framework are cycloadditions and sigmatropic rearrangements.
[2+2] Cycloadditions and Cycloreversions: Thermal [2+2] cycloadditions are known methods for forming cyclobutane rings. fiveable.melibretexts.orgorganicreactions.org The reverse reaction, a [2+2] cycloreversion, can be thermally or photochemically initiated to cleave the cyclobutane ring into two alkene fragments. researchgate.net The stereochemistry of the reactants and the reaction conditions (thermal vs. photochemical) directly influence the stereochemical outcome of the product. numberanalytics.comfiveable.me For a derivative of this compound to undergo such a reaction, further functionalization to introduce unsaturation within or adjacent to the ring would be necessary. Ketenes, for instance, are excellent substrates for thermal [2+2] cycloadditions to form cyclobutanones. libretexts.orgharvard.edu Recently, a one-step thermal [2+2] cycloaddition to create borylated cyclobutanes has also been developed. rsc.org
Sigmatropic Rearrangements: The Cope and oxy-Cope rearrangements are harvard.eduharvard.edu-sigmatropic shifts that are particularly relevant to appropriately substituted cyclobutane derivatives. wikipedia.org For example, cis-1,2-divinylcyclobutane (B1149738) undergoes a Cope rearrangement to form cis,cis-cycloocta-1,5-diene. caltech.eduoregonstate.edu The activation energy for this type of rearrangement in divinyl cyclobutanes is reported to be around 24.0 kcal/mol. caltech.edu A derivative of this compound, if modified to contain two vinyl groups in a 1,2-relationship, could potentially undergo this transformation. The presence of the hydroxyl group sets the stage for a potential oxy-Cope or anionic oxy-Cope rearrangement, which is often irreversible and driven by the formation of a stable carbonyl group after tautomerization. wikipedia.org These reactions can proceed through either a chair-like or a boat-like transition state, with the latter often seen in geometrically constrained systems like 1,2-divinylcyclobutanes. caltech.edu
Mechanistic Investigations of Reaction Pathways
Elucidation of Reaction Intermediates
The functional groups of this compound—a secondary alcohol and a tertiary amine—dictate the types of intermediates formed during its chemical transformations. This compound and its analogs are valuable as synthetic intermediates for creating more complex molecules, including pharmaceutical candidates. google.comnih.govluc.edu
Key transformations and their likely intermediates include:
Oxidation of the Alcohol: The oxidation of the hydroxyl group to a ketone (3-(dimethylamino)cyclobutanone) is a common reaction for amino alcohols. au.dk This transformation likely proceeds through intermediates dependent on the specific oxidizing agent used. For example, with chromate-based reagents, a chromate (B82759) ester intermediate is expected. In biocatalytic oxidations, such as those using alcohol dehydrogenases, the reaction proceeds via enzymatic pathways involving cofactors like NAD(P)+. au.dk
Reactions involving the Amine: The tertiary amine is a nucleophilic and basic center. Protonation of the nitrogen would form a quaternary ammonium salt. The nitrogen atom can also direct reactions at other parts of the molecule.
Substitution and Elimination Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by protonation to form an oxonium ion or conversion to a sulfonate ester). Subsequent nucleophilic substitution or elimination would proceed through carbocationic or concerted transition state intermediates. The stability of such intermediates is influenced by the strained cyclobutane ring.
Ring-Opening Intermediates: Reactions that lead to the cleavage of the cyclobutane ring are driven by the release of ring strain. Thermal decomposition of cyclobutane is understood to proceed through a biradical intermediate. arxiv.org In the case of substituted cyclobutenes, electrocyclic ring-opening can lead to transient, highly reactive intermediates like cis,trans-cyclooctadienones. acs.org
Use as a Synthetic Intermediate: 3-(Amino)cyclobutanol derivatives are key intermediates in the synthesis of various compounds, including Tyk2 inhibitors. google.com In these syntheses, the amino alcohol itself is a stable intermediate that is carried through multiple steps. Other cyclobutane derivatives, such as 1,2-bis(trimethylsilyloxy)cyclobutene, react with nucleophiles like carbamates and amides to form substituted 2-aminocyclobutanone derivatives, highlighting the utility of cyclobutane-based intermediates. luc.edu
Kinetic and Thermodynamic Studies of Transformations
Specific, detailed kinetic and thermodynamic data for the transformations of this compound are not widely available in the literature. However, the general principles governing the reactivity of cyclobutane derivatives provide a framework for understanding these factors.
Thermodynamic Considerations: The primary thermodynamic factor influencing the reactivity of cyclobutane derivatives is their inherent ring strain. Cyclobutane possesses a significant amount of strain energy, estimated to be about 26.3 kcal/mol. masterorganicchemistry.comwikipedia.org This instability is a combination of angle strain (from C-C-C bond angles of ~88° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. wikipedia.orglibretexts.orglibretexts.org This stored energy provides a strong thermodynamic driving force for reactions that involve ring-opening, as these reactions relieve the strain.
In any reaction, the relative stability of products determines the outcome under thermodynamic control, which is favored at higher temperatures where reactions are reversible. masterorganicchemistry.compressbooks.pub For instance, in the electrocyclic ring-opening of some fused cyclobutenes, the initial kinetically favored product can isomerize to a more stable thermodynamic product if a pathway for equilibration exists. nih.gov
Kinetic Considerations: Reaction rates are governed by the activation energy of the transition state and are said to be under kinetic control. masterorganicchemistry.compressbooks.pub For cyclobutane derivatives, several factors influence the kinetics of their transformations:
Ring Strain in the Transition State: The relief of ring strain can lower the activation energy for ring-opening reactions. It has been shown that a significant portion of the ground-state ring strain is removed in the transition state for ring-opening. arxiv.org
Steric and Electronic Effects: The substituents on the cyclobutane ring, such as the dimethylamino and hydroxyl groups in the title compound, can influence reaction rates. Their size can create steric hindrance, while their electronic properties (e.g., the basicity of the amine) can affect the stability of intermediates and transition states.
Reaction Mechanism: The specific mechanism of a reaction dictates its kinetics. For example, concerted pericyclic reactions have different kinetic profiles than stepwise radical or ionic reactions. Kinetic studies on the oxidation of other amino alcohols have shown first-order kinetics with respect to the alcohol. acs.org Similar studies would be necessary to determine the specific rate laws for reactions of this compound.
Due to the lack of specific experimental data in the searched literature, a quantitative data table for kinetic and thermodynamic parameters of this compound transformations cannot be compiled.
Theoretical and Computational Studies of 3 Dimethylamino Cyclobutan 1 Ol
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure of compounds like 3-(Dimethylamino)cyclobutan-1-ol (B1456704). These calculations can provide insights into the molecule's three-dimensional geometry, stability, and the nature of its chemical bonds.
Conformational Analysis and Energy Minima
The molecular structure of this compound is defined by the puckered nature of the cyclobutane (B1203170) ring. This four-membered ring is not planar; it adopts a bent conformation to alleviate the angle and torsional strain that a flat ring would possess. The puckering of the cyclobutane ring results in an out-of-plane dihedral angle generally around 25 degrees.
For this compound, the presence of two substituents—a hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group—at positions 1 and 3 leads to the possibility of cis and trans stereoisomers. Within each stereoisomer, further conformational possibilities arise from the orientation of these substituent groups relative to the ring's puckering (axial or equatorial positions).
A full conformational analysis would involve rotating the substituent groups and mapping the potential energy surface to identify all stable conformers (energy minima). The relative energies of these conformers determine their population distribution at a given temperature. For similar cyclobutanol (B46151) derivatives, the most stable conformer is often the one where the hydroxyl group is in an equatorial position, which minimizes steric hindrance. The large dimethylamino group would also strongly favor an equatorial position to minimize steric clashes with the ring's hydrogen atoms. The relative stability of cis versus trans isomers would depend on the complex interplay of steric and electronic effects between the hydroxyl and dimethylamino groups.
Bond Lengths, Angles, and Dihedral Angles
Computational methods can predict the geometric parameters of this compound with high accuracy. These calculations would provide precise values for all bond lengths (e.g., C-C, C-O, C-N, C-H), bond angles (e.g., C-C-C, H-C-H, C-O-H), and dihedral angles, which define the molecule's 3D shape.
For the cyclobutane ring itself, the C-C bond lengths are expected to be slightly longer than those in a typical alkane due to ring strain. The internal C-C-C bond angles would be close to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. The puckering of the ring is characterized by the C-C-C-C dihedral angles. The specific values for the most stable conformer of this compound would be determined by the positions and orientations of the substituents.
Interactive Data Table: Predicted Geometric Parameters for a Representative Cyclobutane Derivative (Illustrative) (Note: This table is illustrative, as specific data for this compound was not found. The values are typical for substituted cyclobutane rings.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
|---|---|---|---|---|---|
| Bond Length | C1 | C2 | ~1.55 Å | ||
| Bond Length | C1 | O | ~1.43 Å | ||
| Bond Length | C3 | N | ~1.47 Å | ||
| Bond Angle | C1 | C2 | C3 | ~88° | |
| Bond Angle | C2 | C1 | O | ~110° |
Electronic Structure and Charge Distribution (e.g., MEP, NBO analysis)
The electronic properties of a molecule are key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating areas that are susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydroxyl hydrogen and the hydrogens on the carbons adjacent to the heteroatoms.
Natural Bond Orbital (NBO) analysis provides a more quantitative picture of bonding and charge distribution. It localizes the wavefunction into Lewis-like structures (bonds and lone pairs) and calculates the partial charge on each atom. NBO analysis would confirm the polar nature of the C-O and C-N bonds. It can also reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into antibonding orbitals of the cyclobutane ring, which can influence the molecule's stability and conformation.
Spectroscopic Property Predictions and Interpretations
Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically made using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions has improved significantly with modern computational methods, often achieving mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts.
The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate predictions require calculations to be performed on the correct, lowest-energy conformer or as a Boltzmann-weighted average over several low-energy conformers. The chemical shifts would be influenced by the electronegativity of the oxygen and nitrogen atoms, the strain of the cyclobutane ring, and the specific stereochemical arrangement of the substituents.
Interactive Data Table: Illustrative Predicted ¹H NMR Chemical Shifts (Note: This table is for illustrative purposes only.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C-OH | 3.5 - 4.5 | m |
| H on C-N(CH₃)₂ | 2.5 - 3.5 | m |
| Ring CH₂ | 1.8 - 2.6 | m |
| N(CH₃)₂ | 2.2 - 2.8 | s |
Vibrational Frequency Analysis (IR/Raman) for Mode Assignments
Vibrational frequency calculations can predict the infrared (IR) and Raman spectra of this compound. These calculations determine the frequencies of all normal modes of vibration and their corresponding intensities. A vibrational mode is IR active if it causes a change in the molecule's dipole moment and Raman active if it causes a change in its polarizability.
For this compound, key vibrational modes would include:
O-H stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹.
C-H stretches: Bands in the 2800-3000 cm⁻¹ region.
C-O stretch: A strong band in the 1050-1150 cm⁻¹ range.
C-N stretch: Typically found in the 1000-1250 cm⁻¹ region.
Ring vibrations: Complex modes associated with the puckering and breathing of the cyclobutane ring at lower frequencies.
Comparing the calculated vibrational spectrum with an experimental one allows for a detailed assignment of each band to a specific molecular motion, confirming the compound's structure.
UV-Vis Absorption and Fluorescence Properties
While specific experimental spectra for this compound are not extensively documented in the surveyed literature, its UV-visible absorption and fluorescence characteristics can be inferred from its constituent functional groups—a tertiary amine and a hydroxyl group on a cyclobutane scaffold. The dimethylamino group, a known auxochrome, is expected to be the primary contributor to its electronic transitions.
Computational studies on analogous molecules, such as those containing a p-dimethylamino group, show that the electronic properties are dominated by this moiety. demokritos.gr The lone pair of electrons on the nitrogen atom can participate in n → π* transitions. It is hypothesized that photoinduced protonation of the dimethylamino group in this compound could disrupt this electron-donating effect. demokritos.gr This would likely lead to a hypsochromic shift (a shift to a shorter wavelength, or blue-shift) in both the absorption and fluorescence spectra, a phenomenon observed in similar compounds where conjugation is interrupted upon protonation. demokritos.gr
Fluorescence spectroscopy is a highly sensitive technique, often used to study how molecules interact with their environment. biocompare.com For a molecule like this compound, changes in solvent polarity or pH could be monitored by shifts in its fluorescence emission, providing insight into ground- and excited-state processes. bgu.ac.il
Table 1: Predicted Spectroscopic Behavior of this compound
| Condition | Expected Absorption (λ_max) Shift | Expected Fluorescence (λ_em) Shift | Rationale |
|---|---|---|---|
| Acidic (Protonation of -NMe₂) | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) | Protonation of the amino group disrupts its electron-donating character, altering the energy of electronic transitions. demokritos.gr |
| Increasing Solvent Polarity | Bathochromic (Red Shift) | Bathochromic (Red Shift) | Stabilization of the more polar excited state relative to the ground state. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. encyclopedia.pub These simulations allow for the investigation of structural, dynamical, and thermodynamical properties of a molecular system, providing insights that are often inaccessible through experimental means alone. encyclopedia.pub
Solvent Effects on Conformational Preferences
The molecular structure of this compound is defined by the puckered conformation of its cyclobutane ring, which it adopts to minimize both angular and torsional strain. This puckering leads to different possible spatial arrangements (conformers) of the dimethylamino and hydroxyl substituents, primarily described as axial or equatorial.
Molecular dynamics simulations are ideally suited to explore how solvents influence the equilibrium between these conformers. encyclopedia.pubrsc.org The interaction between the solvent and the solute (this compound) can stabilize or destabilize certain conformations. For instance:
Polar protic solvents (like water or methanol) can form strong hydrogen bonds with both the hydroxyl (as a donor and acceptor) and the dimethylamino (as an acceptor) groups. This would likely stabilize conformers where these functional groups are more exposed to the solvent.
Aprotic polar solvents (like DMSO or DMF) would primarily interact through dipole-dipole interactions, which could favor different conformational preferences compared to protic solvents.
Nonpolar solvents would have weaker interactions, and the conformational preference would be dominated more by intramolecular forces.
Studies on similar molecules, like 4-(N,N-Dimethylamino)benzonitrile, have successfully used molecular dynamics to probe the influence of solvent on intramolecular charge transfer dynamics, highlighting the utility of this approach. princeton.edu
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)
The chemical structure of this compound, featuring both a hydrogen bond donor (-OH group) and two hydrogen bond acceptor sites (-OH oxygen and -N(CH₃)₂ nitrogen), makes it highly capable of forming intermolecular hydrogen bonds. These interactions are crucial in determining the compound's physical properties in the condensed phase, such as its boiling point and crystal structure.
The dimethylamino group can engage in electrostatic interactions and hydrogen bonding, which influences the compound's reactivity. Simultaneously, the hydroxyl group is a potent hydrogen bond former, contributing to the molecule's stability and interactions.
Computational methods, particularly Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), can be employed to quantify these interactions. nih.gov SAPT, for instance, can decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. While direct SAPT analysis on this molecule is not available, studies on other N-oxides with intramolecular hydrogen bonds show that such methods can reveal the dominant forces in molecular aggregation and solvation. nih.gov In crystal structures of related compounds, intermolecular hydrogen bonds dictate the supramolecular assembly, forming dimers, chains, or more complex networks. iucr.orgacs.org
Table 2: Representative Hydrogen Bond Parameters from Computational Studies on Analogous Systems
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Computational Method | Reference |
|---|---|---|---|---|
| N–H···O=C | 2.00 | 158 | X-ray Crystallography | acs.org |
| O–H···O=C | 2.01 | 166 | X-ray Crystallography | acs.org |
| C–H···N | 2.42 | ~180 | X-ray Crystallography | acs.org |
This table presents data from analogous systems to illustrate typical hydrogen bond geometries that could be expected for this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions. sumitomo-chem.co.jpuomustansiriyah.edu.iq By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.
Computational Elucidation of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction mechanisms. sumitomo-chem.co.jp For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can clarify the sequence of bond-making and bond-breaking events.
For example, computational studies on the [2+2] cycloaddition-cycloreversion reaction between an alkyne bearing a dimethylamino group and a dicyanovinyl derivative have been performed at the B3LYP/6-31G(d) level of theory. researchgate.net These calculations suggested a stepwise, dipolar mechanism involving a zwitterionic intermediate, which was supported by experimental kinetic data. researchgate.net Similarly, the mechanism of the desymmetrizative ring expansion of 1-vinylcyclobutanols, a related structural motif, was revealed through computational studies to be a highly asynchronous concerted process, proceeding through a single kinetic step without any stable intermediates. ehu.es Such studies showcase the power of computation to distinguish between competing mechanistic possibilities (e.g., concerted vs. stepwise).
Activation Energies and Reaction Rates from DFT Calculations
A key outcome of reaction pathway modeling is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). escholarship.org This parameter is directly related to the reaction rate. DFT calculations can provide quantitative estimates of these barriers. acs.org
For instance, a computational study of a Nef-type rearrangement and cyclization reaction yielded specific energy barriers for each step: 21.7 kJ mol⁻¹ for the initial Michael addition, a high barrier of 197.8 kJ mol⁻¹ for a proton transfer, and a much lower barrier of 11.9 kJ mol⁻¹ for the final cyclization. rsc.org In another study, the activation free energy (ΔG‡) for a cycloaddition step was experimentally determined to be in the range of 22-27 kcal mol⁻¹, which was in close agreement with values obtained from DFT calculations. researchgate.net These examples demonstrate that computational methods can predict the kinetic feasibility of different reaction pathways.
Table 3: Examples of Calculated Activation Energies for Related Reactions from DFT Studies
| Reaction Step/Process | Calculated Activation Energy | Computational Method | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | ΔH‡ = 13-18 kcal mol⁻¹ | B3LYP/6-31G(d) | researchgate.net |
| Michael Addition | 21.7 kJ mol⁻¹ | DFT | rsc.org |
| Proton Transfer | 197.8 kJ mol⁻¹ | DFT | rsc.org |
| Oxygen Atom Migration | 142.4 kJ mol⁻¹ | DFT | rsc.org |
| Phenol-Keto Tautomerization | ~30 kJ/mol | DFT | acs.org |
This table provides examples of activation energies calculated for various organic reactions, illustrating the type of quantitative data that can be obtained from DFT modeling.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(N,N-Dimethylamino)benzonitrile |
| Methanol |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Dimethylformamide (DMF) |
Synthesis and Reactivity of Derivatives and Analogs of 3 Dimethylamino Cyclobutan 1 Ol
Structural Modifications at the Hydroxyl Group
The hydroxyl (-OH) group of 3-(Dimethylamino)cyclobutan-1-ol (B1456704) is a primary site for structural modification, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for altering the compound's physicochemical properties, such as lipophilicity, and its ability to act as a hydrogen bond donor, which can significantly influence its interaction with biological targets.
Common reactions at the hydroxyl group include:
Etherification: Formation of ether derivatives by reacting the alcohol with alkyl halides or other electrophiles. This modification can increase steric bulk and lipophilicity, which may be advantageous for occupying hydrophobic pockets in target proteins.
Esterification: Conversion of the hydroxyl group to an ester. This can serve as a strategy to create prodrugs, where the ester is later hydrolyzed in vivo to release the active parent compound.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(dimethylamino)cyclobutanone. This changes the geometry and electronic properties of the functional group, removing its hydrogen-bonding donor capability and introducing a polar ketone group.
These modifications are summarized in the table below.
Table 1: Examples of Hydroxyl Group Modifications
| Reaction Type | Reagent Example | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Etherification | Methyl Iodide (CH₃I) | Methoxy (-OCH₃) | Increased lipophilicity, loss of H-bond donor |
| Esterification | Acetyl Chloride (CH₃COCl) | Acetate Ester (-OCOCH₃) | Prodrug potential, increased lipophilicity |
| Oxidation | Potassium Permanganate (KMnO₄) | Ketone (=O) | Loss of H-bond donor, altered polarity |
Structural Modifications at the Amine Moiety
The dimethylamino group is another key site for derivatization, influencing the compound's basicity, nucleophilicity, and potential for ionic or hydrogen bonding. Modifications at this tertiary amine can fine-tune the molecule's interaction with biological targets.
Key reactions involving the amine moiety include:
N-Dealkylation: Removal of one or both methyl groups to form the corresponding secondary (methylamino) or primary (amino) analogs. This can alter the steric profile and increase the number of hydrogen bond donors.
N-Alkylation/Arylation: Introduction of different alkyl or aryl groups can modulate steric hindrance and electronic properties. For instance, reacting 3-(methylamino)cyclobutan-1-ol (B1423375) with 2,4-dichloropyrimidine (B19661) yields a derivative where the amine is functionalized with a chloropyrimidinyl group. nih.gov
Quaternization: Reaction with an alkyl halide can form a quaternary ammonium (B1175870) salt, introducing a permanent positive charge. This can enhance interactions with negatively charged residues in a protein's binding site.
Conversion to Amides: The amine can be acylated to form amides, which are neutral and can act as hydrogen bond donors and acceptors.
Table 2: Examples of Amine Moiety Modifications
| Reaction Type | Starting Material | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| N-Dealkylation | This compound | Methylamino or Amino | Reduced steric bulk, increased H-bond donors |
| N-Alkylation | 3-(Methylamino)cyclobutan-1-ol | Ethylmethylamino | Increased lipophilicity and steric bulk |
| Quaternization | This compound | Trimethylammonium | Permanent positive charge, enhanced ionic interactions |
Cyclobutane (B1203170) Ring Substitutions and Functionalization
Recent advances in C-H functionalization have provided methods for the stereospecific synthesis of 1,3-difunctionalized cyclobutanes. researchgate.netbohrium.com These methods allow for the precise installation of a wide range of aryl, heteroaryl, and alkenyl groups with controlled stereochemistry (e.g., exclusively cis). bohrium.com Such modifications are valuable for exploring new binding interactions and improving pharmacological properties. researchgate.net
Stereoisomeric Derivatives and Enantiomeric Separations
This compound exists as stereoisomers due to the substitution pattern on the cyclobutane ring. The relative orientation of the hydroxyl and dimethylamino groups gives rise to cis and trans diastereomers. chemspider.com Each of these diastereomers is a racemic mixture of two enantiomers ((1R,3R) and (1S,3S) for trans; (1R,3S) and (1S,3R) for cis).
The stereochemistry of cyclobutane derivatives has been shown to have a significant effect on their biological activity. nih.gov Therefore, the separation of these isomers is a critical step in drug discovery and development. googleapis.com Enantiomeric separation is commonly achieved using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). csfarmacie.czresearchgate.net Polysaccharide-based CSPs are often effective in resolving the enantiomers of cyclobutane derivatives. csfarmacie.czresearchgate.net Supercritical fluid chromatography has also been employed for the separation of enantiomers of related 3-aminocyclobutanol (B581946) compounds. googleapis.com
Structure-Activity Relationship (SAR) Elucidation for Chemical Interactions
The 3-aminocyclobutanol scaffold is a key component in many kinase inhibitors, where it serves to correctly position pharmacophoric groups within the enzyme's binding pocket. ru.nl Understanding the structure-activity relationship (SAR) is crucial for optimizing these interactions and improving potency and selectivity. frontiersin.orgscience.gov
Rational Design of Analogs based on Molecular Interactions
Rational drug design uses the structural information of the target protein to guide the synthesis of more effective inhibitors. nih.govfrontiersin.orgnih.gov For kinase inhibitors incorporating a cyclobutane scaffold, co-crystal structures have revealed how these molecules bind. ru.nl For example, in inhibitors of the protein kinase AKT, a cyclobutylamine (B51885) moiety was shown to position the amine group to form crucial bidentate hydrogen bonds with specific amino acid residues (Tyr272 and Asp274) in the binding pocket. ru.nl The cyclobutane ring itself fits into a hydrophobic region, anchoring the molecule. ru.nl
This knowledge allows for the rational design of new analogs. If a binding pocket has an unoccupied hydrophobic area, the cyclobutane ring or its substituents can be modified to fill that space, potentially increasing binding affinity. nih.govru.nl Similarly, the hydroxyl and amino groups can be modified to optimize hydrogen bonding or electrostatic interactions with the target protein.
Pharmacophore Identification and Molecular Docking Studies for Target Engagement
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.comresearchgate.netnih.gov For a kinase inhibitor based on the this compound scaffold, a typical pharmacophore would include:
A hydrogen bond donor (the hydroxyl group). researchgate.net
A hydrogen bond acceptor or positively ionizable group (the dimethylamino group). researchgate.net
A hydrophobic feature (the cyclobutane ring). nih.govresearchgate.net
This model serves as a 3D query to search for new potential inhibitors. mdpi.com
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target protein. frontiersin.orgnih.govnih.gov Docking studies with analogs of this compound can simulate their binding pose within a kinase active site, estimating the binding affinity and identifying key interactions. frontiersin.orgekb.eg This allows researchers to prioritize the synthesis of compounds that are predicted to have the most favorable binding characteristics, making the drug discovery process more efficient. frontiersin.orgevitachem.com
Advanced Analytical and Spectroscopic Methodologies for Research
High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 3-(Dimethylamino)cyclobutan-1-ol (B1456704). It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For the protonated molecule ([M+H]⁺) of this compound, the exact mass can be calculated and compared against the experimentally determined value, typically showing a deviation of less than 5 ppm.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO |
| Calculated m/z for [M+H]⁺ | 116.1075 |
| Experimentally Found m/z for [M+H]⁺ | 116.1072 |
| Mass Accuracy (ppm) | < 3 |
Data is illustrative and based on typical instrument performance.
The fragmentation pathways of this compound under electron ionization (EI) or collision-induced dissociation (CID) can be elucidated to further confirm its structure. The strained cyclobutane (B1203170) ring and the functional groups dictate the fragmentation pattern. Key fragmentation processes would likely involve:
Ring cleavage: The cyclobutane ring can undergo characteristic fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or related neutral fragments.
Loss of functional groups: Cleavage adjacent to the dimethylamino group is common, often resulting in the formation of a stable iminium ion, which is frequently the base peak in the mass spectrum of dimethylamino-containing compounds. docbrown.info The loss of a water molecule from the alcohol group can also be observed.
A plausible fragmentation pathway would involve the initial formation of the molecular ion [C₆H₁₃NO]⁺•, followed by cleavage to produce key fragment ions that are diagnostic for the structure.
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics (e.g., 2D NMR, Solid-State NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the complete structural and dynamic characterization of this compound. While standard 1D ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, more sophisticated methods provide deeper insights.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, for instance, by connecting the methyl protons of the dimethylamino group to the C3 of the cyclobutane ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY is particularly valuable for differentiating between cis and trans isomers by observing through-space interactions between the protons of the dimethylamino group and the protons on the cyclobutane ring. For example, an NOE between the dimethylamino protons and the proton at C1 would suggest a cis relationship.
Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR can provide information about the molecular conformation and packing in the crystal lattice. This is particularly useful for analyzing the hydrochloride salt or co-crystals. nih.gov ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) experiments can reveal peak splittings that arise from distinct molecular conformations or crystallographic non-equivalence in the unit cell. nih.gov
Table 2: Illustrative 2D NMR Correlations for this compound
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | Correlations between H1, H2/H4, and H3 protons on the cyclobutane ring. | Confirms the proton connectivity within the cyclobutane ring system. |
| HSQC | Cross-peaks between H1/C1, H2/C2, H3/C3, H4/C4, and N(CH₃)₂ protons/carbons. | Assigns protons to their directly attached carbons. |
| HMBC | Correlation from N(CH₃)₂ protons to C3 and from H1 to C2/C4. | Confirms the position of the substituents on the cyclobutane ring. |
| NOESY | Through-space correlation between protons on the dimethylamino group and specific ring protons. | Differentiates between cis and trans isomers. |
This table represents expected correlations for structural elucidation.
X-ray Crystallography of Salts and Co-crystals for Solid-State Conformation and Stereochemistry
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule by determining the precise arrangement of atoms in a single crystal. For this compound, this technique is typically applied to its crystalline salts, such as the hydrochloride salt, to facilitate crystal growth. biosynth.combiosynth.com
The analysis of the resulting crystal structure allows for:
Unambiguous determination of stereochemistry: The absolute configuration of chiral centers and the cis/trans relationship of the substituents on the cyclobutane ring are unequivocally established.
Conformational analysis: The puckered conformation of the cyclobutane ring and the orientation of the dimethylamino and hydroxyl substituents are precisely measured. The puckering of the cyclobutane ring is a known phenomenon to relieve ring strain.
Intermolecular interactions: The hydrogen bonding network and other non-covalent interactions that dictate the crystal packing can be visualized. In the hydrochloride salt, the chloride ion would be expected to form hydrogen bonds with the hydroxyl group and the protonated amine.
This table outlines the typical data generated from a single-crystal X-ray diffraction experiment.
Chiral Chromatography Techniques for Enantiomeric Purity Assessment
Since this compound possesses chiral centers, the assessment of its enantiomeric purity is critical, especially for its application as a building block in the synthesis of pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. chromatographyonline.comunibo.it
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for a broad range of chiral compounds, including those with amino alcohol functionalities. chromatographyonline.com
Developing a chiral HPLC method would involve screening various columns and mobile phase compositions. A typical approach would be to use a normal-phase mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape and resolution for basic compounds. chromatographyonline.com
Table 4: General Strategy for Chiral HPLC Method Development
| Parameter | Options | Purpose |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | To provide a chiral environment for enantiomeric discrimination. |
| Mobile Phase | n-Hexane/Isopropanol, n-Hexane/Ethanol (B145695) | To elute the compounds from the column; the ratio is optimized for resolution. |
| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) | To suppress unwanted interactions with the silica support and improve peak shape. |
| Detection | UV detector (e.g., at 210 nm) | To monitor the elution of the enantiomers. |
This table outlines a general approach to developing a method for enantiomeric purity assessment.
Electrochemical Characterization of Redox Properties (if relevant)
The electrochemical properties of this compound, while not as commonly studied as its other characteristics, can be relevant for understanding its potential reactivity in certain environments. Amino alcohols can undergo electrochemical oxidation, which can occur at either the nitrogen of the amino group or the oxygen of the hydroxyl group. austinpublishinggroup.comresearchgate.net This behavior is typically pH-dependent. austinpublishinggroup.com
Techniques like cyclic voltammetry (CV) can be used to investigate the redox behavior of the compound. A cyclic voltammogram would reveal the potentials at which oxidation or reduction events occur. This information could be pertinent in contexts such as:
Metabolic studies: Understanding the susceptibility of the molecule to oxidative metabolic pathways.
Corrosion inhibition: Amino alcohols are known to act as corrosion inhibitors for metals, a function that is related to their ability to interact with metal surfaces and potentially participate in electrochemical processes. scirp.orgulisboa.pt
Synthetic applications: As a means to trigger specific chemical transformations through electrochemical methods. nih.gov
The relevance of these properties would be highly dependent on the specific application or research question being addressed. A detailed electrochemical study would characterize the oxidation potential, the reversibility of the redox processes, and the influence of pH on these parameters.
Investigation of Molecular Interactions and Biological Target Engagement Mechanisms
Quantitative Assessment of Ligand-Receptor Binding in Vitro
The initial step in characterizing the interaction of a compound with a potential biological target is to quantify their binding affinity. While specific quantitative binding data for 3-(Dimethylamino)cyclobutan-1-ol (B1456704) with a particular receptor is not extensively documented in publicly available literature, the structural features of the molecule provide insights into its potential binding characteristics. The dimethylamino group can act as a hydrogen bond acceptor and can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a receptor's binding pocket. The hydroxyl group can function as both a hydrogen bond donor and acceptor.
In the broader context of drug discovery, compounds containing a dimethylamino group have shown significant binding to various receptors. For example, zolmitriptan, which contains a dimethylaminoethyl side chain, is a selective serotonin (B10506) receptor agonist, binding to 5-HT1B/1D receptors to mediate its anti-migraine effects. rsc.org Similarly, other drugs containing this moiety exhibit a range of receptor interactions. rsc.org
For derivatives of cyclobutane (B1203170), structure-activity relationship (SAR) studies have been conducted to understand how modifications to the scaffold affect receptor binding. For instance, novel histamine (B1213489) H3 receptor antagonists have been developed using a 3-cyclobutoxy motif as a constrained linker, demonstrating that the rigid cyclobutane structure can enhance binding affinity compared to more flexible analogues. researchgate.net One such antagonist, GSK189254, which incorporates a cyclobutyl group, exhibits high affinity for human H3 receptors with a pKi value ranging from 9.59 to 9.90. researchgate.net
A hypothetical in vitro binding assay for this compound would involve incubating the compound with a purified target receptor and measuring the extent of binding, often using a radiolabeled or fluorescently tagged competitor ligand. The data would be used to calculate the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.
Table 1: Hypothetical In Vitro Binding Affinity Data for this compound and Related Compounds
| Compound | Target Receptor | Binding Assay Type | Ki (nM) |
| This compound | Hypothetical Receptor X | Radioligand Competition | Data not available |
| GSK189254 | Histamine H3 Receptor | Radioligand Binding | ~0.1 - 0.3 |
| Zolmitriptan | 5-HT1B/1D Receptors | Radioligand Binding | Specific Ki varies by receptor subtype |
This table is for illustrative purposes and includes data for related compounds to provide context due to the lack of specific data for this compound.
Enzymatic Inhibition Kinetics and Mechanistic Elucidation at the Molecular Level
Beyond receptor binding, small molecules can exert their effects by inhibiting enzymes. The potential for this compound to act as an enzyme inhibitor would be investigated through kinetic studies. These studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide key kinetic parameters such as the inhibitor constant (Ki) and the maximal rate of reaction (Vmax).
While specific enzymatic inhibition data for this compound is scarce, research on related cyclobutane derivatives has shown inhibitory activity against various enzymes. For example, certain cyclobutane derivatives containing amidino-substituted benzimidazole (B57391) moieties have been identified as potent inhibitors of dipeptidyl peptidase III (DPP III), with IC50 values below 5 µM. ijper.org The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. aatbio.com
One study on a cyclobutanone (B123998) inhibitor of a metallo-γ-lactonase, AiiA, determined IC50 values at different substrate concentrations. nih.gov Such data can be used to elucidate the mechanism of inhibition. For instance, if the IC50 value increases with increasing substrate concentration, it suggests a competitive mode of inhibition.
The investigation of enzyme inhibition by this compound would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate. Plotting the data, for example using a Lineweaver-Burk plot, can help to determine the inhibition mechanism.
Table 2: Illustrative Enzymatic Inhibition Data for Cyclobutane Derivatives
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| Amidino-substituted benzimidazole cyclobutane derivative | Dipeptidyl Peptidase III | Time-dependent | < 5 | 0.20 |
| Cyclobutanone inhibitor of AiiA | Metallo-γ-lactonase AiiA | Not specified | Varies with substrate concentration | Not reported |
| 2-Methoxyhuperzine A (related Lycodine-type alkaloid) | Acetylcholinesterase | Not specified | 0.16 | Not reported |
This table presents data for related cyclobutane derivatives and other inhibitors to illustrate the types of parameters determined in such studies. ijper.orgnih.govacs.org
Structural Analysis of Compound-Biomacromolecule Complexes via X-ray Crystallography
X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of how a ligand binds to its target protein. nih.govnih.gov This structural information is invaluable for understanding the specific interactions that govern binding affinity and selectivity, and for guiding the rational design of more potent and specific molecules.
Although a crystal structure of this compound in complex with a biological macromolecule is not publicly available, the principles of such an analysis can be described. To obtain a crystal structure, the target protein would be co-crystallized with the compound, or crystals of the protein would be soaked in a solution containing the compound. nih.gov The resulting crystals are then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. youtube.com
Analysis of such a structure would reveal the precise orientation of this compound within the binding site. Key interactions, such as hydrogen bonds between the hydroxyl and dimethylamino groups and specific amino acid residues, as well as van der Waals contacts between the cyclobutane ring and hydrophobic pockets, would be identified. For example, a crystal structure of a protein with a cyclobutane ligand revealed that the puckered conformation of the cyclobutane ring was crucial for positioning a sulfonamide group to form hydrogen bonds with key arginine and asparagine residues in the active site of a Janus kinase (JAK1). chemspider.com
Table 3: Key Intermolecular Interactions Potentially Formed by this compound in a Protein Binding Site
| Functional Group of Compound | Potential Interacting Amino Acid Residues | Type of Interaction |
| Dimethylamino Group (protonated) | Aspartate, Glutamate | Electrostatic (Ionic) Bond |
| Dimethylamino Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |
| Hydroxyl Group | Aspartate, Glutamate, Histidine | Hydrogen Bond (Donor/Acceptor) |
| Cyclobutane Ring | Leucine, Isoleucine, Valine, Phenylalanine | Van der Waals / Hydrophobic Interactions |
This table is a hypothetical representation of potential interactions based on the chemical properties of the compound.
Computational Modeling of Molecular Recognition: Docking and Molecular Dynamics Simulations
In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding modes of this compound with a target protein. nih.govyoutube.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding energy. For instance, molecular docking studies of β-amino alcohols have been used to predict their binding interactions with various receptors. researchgate.netnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. youtube.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing information on the stability of the binding mode and the flexibility of the protein and ligand. nih.gov These simulations can reveal how the protein structure adapts to the presence of the ligand and the role of water molecules in mediating interactions. For example, MD simulations of the glycine (B1666218) receptor ligand-binding domain have been used to understand the stability of the protein structure and to propose putative ligand binding sites. nih.gov
A typical computational workflow for this compound would involve:
Obtaining the 3D structure of a potential target protein from a database like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and assigning charges.
Generating a 3D conformation of this compound.
Performing molecular docking to predict the most likely binding pose.
Running an MD simulation of the docked complex to assess its stability and dynamics.
Table 4: Common Software and Force Fields for Molecular Modeling
| Technique | Software Examples | Common Force Fields |
| Molecular Docking | AutoDock, Glide, GOLD | Varies with software |
| Molecular Dynamics | GROMACS, AMBER, NAMD | CHARMM, AMBER, OPLS |
This table lists commonly used tools in the field of computational chemistry. youtube.com
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel and Efficient Synthetic Methodologies for Cyclobutanol (B46151) Scaffolds
The synthesis of functionalized cyclobutanes remains a compelling challenge in organic chemistry. rsc.org While classical methods like the reductive amination of cyclobutanone (B123998) provide a direct route to 3-(Dimethylamino)cyclobutan-1-ol (B1456704), future research is geared towards more sophisticated and efficient strategies that offer greater control over stereochemistry and functional group tolerance.
Emerging synthetic strategies include:
Photochemical [2+2] Cycloadditions: The Norrish-Yang reaction, a photoactivated transformation of carbonyl compounds, presents a powerful method for forming four-membered rings. acs.org Recent investigations into the photocyclization of 2-(hydroxyimino)aldehydes to yield cyclobutanol oximes demonstrate the potential for high diastereoselectivity and yields. acs.org Future work could adapt this visible-light-mediated logic to create diverse cyclobutanol scaffolds from readily available starting materials, minimizing the need for harsh reagents or catalysts. acs.org
High-Pressure [2+2] Cycloadditions: Hyperbaric reactions, conducted at pressures between 10 and 15 kbar, enable cycloadditions that are unreactive under standard conditions. ru.nl A recently developed high-pressure [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether has been used to create a library of 3-substituted cyclobutanols, demonstrating a pathway with multiple diversification points for fragment-based drug discovery. ru.nlresearchgate.net
Ring Contraction/Expansion Methodologies: Innovative approaches are being explored that involve the transformation of other ring systems into the desired cyclobutane (B1203170) framework. Ring contraction of pyrrolidine (B122466) precursors via nitrogen extrusion is an emerging avenue for creating cyclobutane scaffolds with high stereochemical fidelity. smolecule.com
C–H Functionalization: The direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach. Exploring C–H functionalization logic, potentially guided by directing auxiliaries, could provide novel pathways to functionalize pre-formed cyclobutane rings, bypassing the need for traditional multi-step sequences. acs.org
These advanced methodologies promise to expand the accessibility and diversity of cyclobutanol derivatives, paving the way for their broader application.
Table 1: Comparison of Modern Synthetic Methodologies for Cyclobutanol Scaffolds
| Methodology | Key Features | Potential Advantages | Future Research Focus | Reference(s) |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Utilizes visible light to promote ring formation (e.g., Norrish-Yang reaction). | High chemoselectivity and diastereoselectivity; mild reaction conditions. | Expanding substrate scope; developing enantioselective variants using chiral photosensitizers. | acs.orgacs.org |
| High-Pressure [2+2] Cycloaddition | Employs high pressure (10-15 kbar) to overcome activation barriers. | Access to sterically hindered or unreactive substrates; creates multiple diversification points. | Lowering pressure requirements; integration into flow chemistry systems for scalability. | ru.nlresearchgate.net |
| Ring Contraction/Expansion | Converts other ring systems (e.g., pyrrolidines) into cyclobutanes. | High stereochemical control; access to unique substitution patterns. | Discovery of new rearrangement precursors and catalytic systems. | smolecule.comnih.gov |
| C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds on the cyclobutane ring. | High atom economy; simplifies synthetic routes to complex targets. | Developing site-selective and stereoselective catalysts for cyclobutane C-H bonds. | acs.org |
Exploration of New Chemical Reactivity Profiles and Transformations
The reactivity of this compound is primarily dictated by its hydroxyl and dimethylamino functional groups, which can undergo standard transformations such as oxidation, reduction, and substitution. However, the unique interplay between these groups and the strained cyclobutane ring opens doors for novel chemical explorations.
Future research in this area could focus on:
Ring-Opening Reactions: The inherent strain energy of the cyclobutane ring can be harnessed to drive selective ring-opening reactions. Catalytic systems, such as those based on manganese, can facilitate oxidative ring-opening to introduce new functional groups, creating versatile linear intermediates from a cyclic precursor. smolecule.com
Fragment-Based Elaboration: The cyclobutanol core serves as an ideal three-dimensional fragment for drug discovery. vu.nl The hydroxyl and amino groups act as synthetic handles for fragment growth and linker attachment. Future work will involve developing robust and orthogonal protection-deprotection strategies to selectively modify these positions, allowing for the construction of complex molecule libraries for biological screening. ru.nlvu.nl
Asymmetric Catalysis: The chiral nature of substituted cyclobutanes can be exploited. The development of reactions where the cyclobutane amino alcohol itself acts as a chiral ligand or catalyst in asymmetric transformations is a promising, albeit challenging, area of research.
Photoredox Catalysis: The reactivity of the amino group, in particular, makes it a candidate for transformations mediated by photoredox catalysis. This could enable novel C-N bond formations or the generation of radical intermediates for subsequent reactions, expanding the synthetic utility of the scaffold beyond traditional two-electron chemistry.
Table 2: Reactivity and Future Transformation Potential
| Functional Group | Known Reactions | Emerging/Future Transformations | Potential Application | Reference(s) |
|---|---|---|---|---|
| Hydroxyl (-OH) | Oxidation to ketone. | Derivatization for polymerization; use as a directing group in C-H activation. | Synthesis of novel polymers; complex molecule synthesis. | |
| Dimethylamino (-NMe₂) | Substitution reactions; salt formation. | Photoredox-mediated C-N coupling; use as a directing group. | Synthesis of advanced pharmaceutical intermediates. |
| Cyclobutane Ring | Generally inert. | Catalytic or strain-release ring-opening; transannular cyclizations. | Access to functionalized acyclic backbones; synthesis of bicyclic systems. | smolecule.comacs.org |
Computational Design of Advanced Materials incorporating Cyclobutane Amino Alcohols
The field of computational materials science offers powerful tools to predict the properties of new materials before their synthesis. researchgate.netrsc.org By incorporating cyclobutane amino alcohol scaffolds like this compound into polymers or crystalline solids, it may be possible to design advanced materials with tailored properties.
Future research directions include:
Polymer Design: Computational simulations can model how the rigid, puckered structure of the cyclobutane unit affects polymer chain conformation and packing. This could guide the design of new polymers with desirable thermal, mechanical, or optical properties. The amino and alcohol groups provide reactive sites for polymerization.
Design of Porous Materials: The defined geometry of the cyclobutane scaffold can be used in the computational design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Simulations could predict how frameworks built from cyclobutane-based linkers might exhibit specific pore sizes and gas adsorption properties.
Predicting Electronic Properties: First-principles calculations can be used to predict the electronic band structure of materials. rsc.org By simulating crystalline solids or conductive polymers incorporating the this compound motif, researchers could design novel materials for applications in electronics, such as semiconductors or dielectrics. youtube.com For instance, computational protocols have been successfully used to design functional amyloid materials, and similar approaches could be applied to cyclobutane-based systems. nih.gov
Further Elucidation of Molecular Recognition Principles for Ligand Design
The rigid, three-dimensional nature of the cyclobutane ring makes it an exceptionally valuable scaffold in medicinal chemistry and supramolecular chemistry. nih.govru.nl It acts as a conformationally restricted isostere for more flexible alkyl chains or as a non-planar alternative to aromatic rings. ru.nl The precise positioning of substituents on the cyclobutane core allows for the optimization of interactions with biological targets.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing analogues of this compound with varied substitution patterns and stereochemistry will provide deeper insights into molecular recognition. By evaluating how these changes affect binding to specific proteins, researchers can build detailed models for ligand design. For example, replacing a piperidine (B6355638) ring with a 1,3-disubstituted cyclobutane structure was found to dramatically increase selectivity for the JAK1 receptor. nih.gov
Computational Docking and Molecular Dynamics: Advanced computational techniques can be used to model the binding of cyclobutane-based ligands to their protein targets. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions, guiding the rational design of next-generation inhibitors with improved potency and selectivity. bohrium.com This approach has been used to design cyclobutane-based antagonists for integrin receptors. rsc.orgmdpi.com
Supramolecular Assembly: The principles of molecular recognition also govern how molecules self-assemble. Research into chiral cyclobutane β-amino acid-based amphiphiles has shown that the cis/trans stereochemistry of the ring strongly influences self-aggregation and the formation of functional supramolecular structures. researchgate.net Understanding these principles could lead to the design of new "soft materials" with tunable properties. researchgate.net
By combining synthetic, computational, and biochemical approaches, the full potential of the this compound scaffold and related structures can be realized, leading to the development of novel therapeutics, advanced materials, and a deeper understanding of fundamental chemical principles.
Q & A
Q. What are the common synthetic routes for 3-(dimethylamino)cyclobutan-1-ol, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, cyclobutanone derivatives can undergo reductive amination with dimethylamine under controlled conditions (e.g., NaBH4 in ethanol at 0–25°C) . Key factors include solvent polarity (ethanol or THF), temperature (to avoid side reactions), and stoichiometric ratios of reagents. Column chromatography (silica gel, EtOAc/hexane gradients) is often used for purification .
Q. How is stereochemical purity ensured during the synthesis of this compound?
- Methodological Answer : Stereochemical control is critical due to the cyclobutane ring’s rigidity. Chiral catalysts (e.g., Rhodium complexes) or enantioselective reducing agents (e.g., CBS catalysts) can direct stereochemistry during cyclization . Post-synthesis, 1D NOE experiments or chiral HPLC validate enantiomeric excess (>98% purity in published protocols) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., hydroxyl group at C1) and dimethylamino group placement (δ 2.2–2.5 ppm for N(CH3)2) .
- HRMS : Validates molecular weight (151.64 g/mol for the hydrochloride salt) with <2 ppm error .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylamino group influence reactivity in ring-opening reactions?
- Methodological Answer : The dimethylamino group acts as an electron donor, stabilizing carbocation intermediates during acid-catalyzed ring-opening. Steric hindrance from the substituent directs regioselectivity; for example, BF3·Et2O-mediated reactions favor opening at the C2 position . Computational studies (DFT) model transition states to predict outcomes .
Q. What strategies resolve contradictions in reported biological activity data for cyclobutane derivatives like this compound?
- Methodological Answer : Discrepancies in neuroprotective vs. cytotoxic effects may arise from assay conditions (e.g., cell line variability). Systematic SAR studies using isosteric replacements (e.g., replacing dimethylamino with pyrrolidino) and standardized in vitro models (e.g., SH-SY5Y neurons) are recommended. Meta-analyses of PubChem BioAssay data (AID 1259401) can identify trends .
Q. How can fragment-based drug discovery (FBDD) leverage the 3D structure of this compound?
- Methodological Answer : The cyclobutane scaffold provides rigidity for target binding. In FBDD, the compound is screened against protein libraries (e.g., kinase domains) via surface plasmon resonance (SPR) or X-ray co-crystallography. For example, its dimethylamino group forms hydrogen bonds with ATP-binding pockets in kinase inhibitors .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Large-scale reductive amination requires flow chemistry systems to control exothermic reactions. Continuous chromatography (SMB technology) achieves >99% enantiomeric purity. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like residual solvents .
Safety and Compliance
- Handling : Use corrosion-resistant equipment (e.g., Hastelloy reactors) for HCl salt synthesis .
- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
